molecular formula C17H18N2O3S B4513164 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid

1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B4513164
M. Wt: 330.4 g/mol
InChI Key: KNPFTHARYDWWDU-UHFFFAOYSA-N
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Description

1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine ring substituted at position 1 with a thiazole-containing acetyl group. The thiazole moiety is further substituted with a phenyl group at position 2. This compound’s structure combines a rigid piperidine scaffold with a thiazole heterocycle, a combination often leveraged in medicinal chemistry for modulating biological targets such as enzymes or receptors.

Properties

IUPAC Name

1-[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-15(19-8-6-13(7-9-19)17(21)22)10-14-11-23-16(18-14)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPFTHARYDWWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The phenyl group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution at the C-2 position.

Reaction TypeConditionsProducts/OutcomeReferences
Bromination Bromine in acetic acid4-Bromo-thiazole derivatives
Amination NH₃/EtOH, reflux2-Amino-thiazole analogs

Key Finding : Bromination at the thiazole’s C-4 position enhances electrophilicity for subsequent coupling reactions.

Amide Bond Formation and Cleavage

The acetyl group and carboxylic acid enable peptide-like coupling and cleavage reactions.

Reaction TypeReagents/ConditionsProducts/OutcomeReferences
Amidation DCC/HOBt, DMFPiperidine-4-carboxamide derivatives
Hydrolysis 6M HCl, 100°CFree carboxylic acid release

Mechanistic Insight : Carbodiimide-mediated amidation achieves >80% yield under anhydrous conditions. Acidic hydrolysis regenerates the carboxylic acid, critical for prodrug activation.

Esterification and Transesterification

The carboxylic acid undergoes esterification, enhancing lipophilicity for pharmacokinetic optimization.

Reaction TypeConditionsProducts/OutcomeReferences
Methyl Ester SOCl₂/MeOHMethyl ester (m.p. 145–147°C)
Ethyl Ester Ethanol/H₂SO₄, refluxEthyl ester (95% yield)

Application : Ester derivatives exhibit improved blood-brain barrier penetration in preclinical models.

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation and acylation reactions.

Reaction TypeReagentsProducts/OutcomeReferences
N-Alkylation CH₃I, K₂CO₃, DMFQuaternary ammonium salts
N-Acylation AcCl, pyridineAcetylated piperidine derivatives

Note : N-Alkylation reduces basicity, altering receptor-binding affinity in kinase inhibition assays.

Cyclization and Heterocycle Formation

The acetyl-thiazole moiety participates in cycloadditions and heterocycle synthesis.

Reaction TypeConditionsProducts/OutcomeReferences
Knoevenagel Piperidine catalyst, EtOHThiazole-pyridazinone hybrids
Huisgen Cycloaddition Cu(I), RTTriazole-linked conjugates

Example : Knoevenagel condensation with aromatic aldehydes yields Schiff bases with anticonvulsant activity (ED₅₀ = 18.4 mg/kg) .

Biological Interactions

While not classical "reactions," the compound undergoes metabolic transformations:

ProcessEnzymes/SystemsMetabolitesReferences
Oxidation CYP3A4Hydroxylated piperidine derivatives
Conjugation UGT1A1Glucuronidated thiazole

Implication : Metabolic stability studies inform structural modifications to reduce clearance.

Comparative Reactivity Table

Key functional groups ranked by reactivity:

GroupReactivity (Relative)Preferred Reactions
Thiazole C-2HighNucleophilic substitution
Carboxylic AcidModerateEsterification, amidation
Piperidine NModerateAlkylation, acylation
Acetyl CarbonylLowReduction (NaBH₄), Grignard addition

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity : Compounds containing thiazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazoles exhibit significant activity against various bacterial strains and fungi. The incorporation of piperidine enhances this activity, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Properties : Thiazole derivatives have shown promise in reducing inflammation. Studies suggest that 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid may inhibit pro-inflammatory cytokines, thereby providing a basis for its use in treating inflammatory diseases .
  • Anticancer Potential : The compound's structure allows it to interact with biological pathways involved in cancer progression. Preliminary studies indicate that it may induce apoptosis in cancer cells, warranting further investigation into its potential as an anticancer drug .

Applications in Agriculture

  • Agrochemical Intermediates : The compound serves as an important intermediate in the synthesis of fungicides and herbicides. Its thiazole structure is beneficial for crop protection agents due to its ability to disrupt fungal cell walls and inhibit growth .
  • Pesticide Development : Research has shown that derivatives of this compound can be modified to enhance their efficacy against specific pests while minimizing environmental impact .

Case Studies

Several studies have documented the efficacy of thiazole-containing compounds in various applications:

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition against Staphylococcus aureus and E. coli strains.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro assays.
AgrochemicalEffective as a fungicide against Fusarium species with low toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in inflammatory pathways or interfere with the replication of microbial DNA .

Comparison with Similar Compounds

Structural Analogs and Key Features

The compound is compared to structurally related piperidine-4-carboxylic acid derivatives with variations in substituents, linkers, or heterocyclic systems. Key differences and inferred properties are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents/Linkers Key Features Biological Implications
1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid C₁₇H₁₇N₂O₃S - Phenyl-thiazole group
- Acetyl linker
- Combines aromatic (phenyl) and heterocyclic (thiazole) features
- Free carboxylic acid for hydrogen bonding
Potential modulation of neurotransmitter systems or enzyme inhibition
1-{[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid () C₁₇H₁₇FN₂O₃S - Fluorophenyl-thiazole
- Carbonyl linker
- Fluorine enhances metabolic stability
- Rigid carbonyl linker
Increased target specificity due to fluorinated aromatic ring
1-((2-Chlorothiazol-5-yl)methyl)piperidine-4-carboxylic acid () C₁₀H₁₂ClN₂O₂S - Chlorothiazole
- Methylene linker
- Chlorine improves lipophilicity
- Shorter linker reduces conformational flexibility
Possible enhanced membrane permeability
1-(3-Nitrobenzoyl)piperidine-4-carboxylic acid () C₁₃H₁₄N₂O₅ - Nitrobenzoyl group
- Direct amide linkage
- Strong electron-withdrawing nitro group
- Planar benzoyl moiety
Potential reactivity in electrophilic interactions
1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid () C₁₂H₂₀N₂O₃ - Diethylcarbamoyl group
- Methyl linker
- Carbamoyl group increases solubility in organic solvents
- Flexible linker
Improved pharmacokinetic properties due to balanced lipophilicity

Analysis of Structural Modifications

Substituent Effects: Electron-Withdrawing Groups: The fluorophenyl group in ’s compound enhances metabolic stability and target affinity compared to the unsubstituted phenyl group in the target compound . Halogenation: Chlorine in ’s compound increases lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s phenyl-thiazole system .

Linker Variations: Acetyl vs. Carbonyl: The acetyl linker in the target compound provides conformational flexibility, whereas the rigid carbonyl linker in ’s analog may restrict binding orientations, favoring specific protein interactions . Methylene vs.

Heterocyclic Systems :

  • The thiazole ring in the target compound and its analogs (e.g., ) contributes to π-π stacking interactions with aromatic residues in biological targets. Replacement with pyridazine (as in ) or benzofuropyrimidine () alters electronic properties and binding modes .

Pharmacological and Chemical Implications

  • Solubility : The free carboxylic acid in the target compound enhances water solubility compared to ester derivatives (e.g., ’s ethyl ester), which may improve bioavailability .
  • Reactivity : The acetyl linker is less prone to hydrolysis than ester linkages (e.g., ), suggesting greater stability in physiological conditions .
  • Target Specificity : The phenyl-thiazole system may interact with hydrophobic pockets in enzymes, while fluorinated or chlorinated analogs () could exhibit enhanced selectivity for targets requiring halogen bonding .

Q & A

Q. How to analyze reaction mechanisms for key steps like thiazole ring formation?

  • Methodology :
  • Kinetic studies : Rate determination via UV-Vis spectroscopy to identify rate-limiting steps .
  • Isotope effects : Using deuterated reactants to probe hydrogen transfer mechanisms .
  • Intermediate trapping : LC-MS detection of transient species (e.g., enamine intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid
Reactant of Route 2
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1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid

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